Product packaging for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1427438-20-7)

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

Cat. No.: B6597023
CAS No.: 1427438-20-7
M. Wt: 215.02 g/mol
InChI Key: ODOBUHSLIDFJQC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine (CAS 1427438-20-7) is a valuable fluorinated and brominated heterocyclic building block in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 4 N 2 FBr and a molecular weight of 215.02 g/mol, this compound is a key synthetic intermediate for the development of targeted protein kinase inhibitors (PKIs) . The pyrazolopyridine scaffold is a privileged structure in the design of small molecule inhibitors, and the presence of both bromo and fluoro substituents at the 6- and 4-positions, respectively, provides distinct handles for further structural elaboration via cross-coupling reactions and nucleophilic substitutions . Research indicates that derivatives based on the pyrazolo[1,5-a]pyridine core have demonstrated potent activity as inhibitors of various kinases, which are critical enzymes in cellular signaling pathways . Such kinase inhibitors play a critical role in targeted cancer therapy, disrupting oncogenic signaling in diseases such as non-small cell lung cancer (NSCLC) and melanoma . This compound is therefore primarily used by researchers as a precursor for synthesizing novel molecules to explore new therapeutic agents, particularly in oncology. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B6597023 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine CAS No. 1427438-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBUHSLIDFJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427438-20-7
Record name 6-bromo-4-fluoropyrazolo[1,5-a]pyridine
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Reaction Mechanisms and Selectivity in 6 Bromo 4 Fluoro Pyrazolo 1,5 a Pyridine Synthesis

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The construction of the 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine scaffold can be conceptually approached through the formation of the pyrazolo[1,5-a]pyridine (B1195680) core followed by or incorporating halogenation steps. A prevalent and efficient method for constructing the pyrazolo[1,5-a]pyridine ring system is through a [3+2] cycloaddition reaction.

This transformation typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an alkene. In the context of synthesizing the target molecule, a plausible pathway commences with a substituted pyridine (B92270), specifically 3-bromo-5-fluoropyridine (B183902).

The synthesis likely proceeds via the following key mechanistic steps:

Formation of the N-Aminopyridinium Salt: The synthesis initiates with the amination of 3-bromo-5-fluoropyridine. This is typically achieved by reacting the substituted pyridine with an aminating agent like hydroxylamine-O-sulfonic acid or a similar reagent. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the aminating agent to form the corresponding 1-amino-3-bromo-5-fluoropyridinium salt.

Generation of the N-Aminopyridinium Ylide: The formed pyridinium (B92312) salt is then treated with a base to deprotonate the amino group, generating a reactive N-aminopyridinium ylide. This ylide is a 1,3-dipole, a crucial intermediate for the subsequent cycloaddition step.

[3+2] Cycloaddition: The N-aminopyridinium ylide undergoes a [3+2] cycloaddition reaction with a suitable two-carbon component (dipolarophile). A common choice for this is an acetylene (B1199291) derivative, which upon reaction, forms the fused pyrazole (B372694) ring. For instance, reaction with an acetylene carboxylate followed by subsequent decarboxylation can yield the pyrazolo[1,5-a]pyridine core.

Aromatization: The initial cycloadduct may not be aromatic. A subsequent oxidation or elimination step is often required to achieve the final stable aromatic pyrazolo[1,s5-a]pyridine ring system.

An alternative and increasingly popular approach involves a cross-dehydrogenative coupling (CDC) reaction, which offers an atom-economical route to the pyrazolo[1,5-a]pyridine core. While specific examples for this compound are not extensively detailed in the public domain, the general mechanism would involve the coupling of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound, promoted by an oxidant.

Regioselectivity and Stereoselectivity in Halogenation and Functionalization Reactions

The precise placement of the bromine and fluorine atoms at the C6 and C4 positions, respectively, is a critical aspect of the synthesis and is governed by the principles of regioselectivity.

Introduction of the Fluoro Group: The fluorine atom is typically introduced via the starting pyridine derivative. The use of 3-bromo-5-fluoropyridine as a precursor directly establishes the fluorine atom at the desired C4 position of the final pyrazolo[1,5-a]pyridine product. The regioselectivity of this placement is therefore predetermined by the choice of the starting material. The synthesis of substituted fluoropyridines can be achieved through various methods, including diazotization of aminopyridines in the presence of a fluoride (B91410) source (Balz-Schiemann reaction) or nucleophilic aromatic substitution on activated pyridines.

Introduction of the Bromo Group: The bromine atom at the C6 position can also be incorporated from the starting material, as in 3-bromo-5-fluoropyridine. However, if the synthesis starts with a 4-fluoropyrazolo[1,5-a]pyridine, a subsequent electrophilic bromination step would be necessary. The regioselectivity of this bromination is directed by the electronic properties of the pyrazolo[1,5-a]pyridine ring system. The pyrazole part of the fused ring is generally electron-rich and thus more susceptible to electrophilic attack. Theoretical calculations and experimental observations on related systems suggest that electrophilic substitution on the pyrazolo[1,5-a]pyridine core preferentially occurs at the C3 position. nih.gov However, the presence of the fluorine atom at C4, an electron-withdrawing group, will influence the electron density distribution and may affect the regiochemical outcome. Directing bromination specifically to the C6 position might require specific reaction conditions or the use of blocking groups if direct electrophilic attack is not selective.

Electrophilic aromatic bromination is a common method for introducing bromine atoms onto aromatic rings. nih.gov Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. nih.gov The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich position of the aromatic ring, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity.

As there are no chiral centers in this compound, stereoselectivity is not a consideration in its synthesis.

Role of Catalysts and Reagents in Directing Reaction Pathways

The choice of catalysts and reagents is instrumental in ensuring the efficiency and selectivity of the synthetic transformations leading to this compound.

In the [3+2] Cycloaddition Pathway:

Aminating Agents: Reagents like hydroxylamine-O-sulfonic acid are crucial for the initial N-amination of the pyridine ring.

Bases: A variety of bases, such as potassium carbonate or organic amines (e.g., triethylamine), are used to generate the N-aminopyridinium ylide from the corresponding salt. The choice of base can influence the reaction rate and yield.

Oxidizing Agents: In some variations of the cycloaddition, an oxidizing agent is required for the final aromatization step to form the stable pyrazolo[1,5-a]pyridine ring.

In Halogenation Reactions:

Electrophilic Brominating Agents: For the introduction of bromine via electrophilic substitution, reagents like N-bromosuccinimide (NBS) are commonly used due to their ease of handling and selectivity compared to elemental bromine. nih.gov

Catalysts for Halogenation: While many electrophilic brominations proceed without a catalyst, in some cases, Lewis acids or protic acids can be used to enhance the electrophilicity of the halogenating agent and accelerate the reaction. For instance, the use of hypervalent iodine(III) reagents in the presence of potassium halide salts has been shown to be effective for the regioselective halogenation of related pyrazolo[1,5-a]pyrimidines. nih.gov

The table below summarizes the key reagents and their functions in the plausible synthetic routes to this compound.

Reagent/Catalyst Function Relevant Synthetic Step
3-Bromo-5-fluoropyridineStarting material, source of the pyridine ring and both halogensRing formation
Hydroxylamine-O-sulfonic acidAminating agentFormation of N-aminopyridinium salt
Potassium Carbonate / TriethylamineBaseGeneration of N-aminopyridinium ylide
Acetylene derivativesDipolarophile[3+2] Cycloaddition for pyrazole ring formation
N-Bromosuccinimide (NBS)Electrophilic brominating agentIntroduction of bromine at C6 (if not from starting material)
Hypervalent Iodine(III) ReagentsCatalyst/Oxidant for halogenationPotential for regioselective bromination

The strategic selection and application of these reagents and catalysts are paramount to achieving a successful and efficient synthesis of this compound with the desired regiochemistry.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Bromo 4 Fluoro Pyrazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule such as 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the non-equivalent aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the nitrogen atoms within the heterocyclic system. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would allow for the definitive assignment of their positions on the bicyclic ring.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. The presence of the fluorine atom would also allow for ¹⁹F NMR, and heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in correlating the proton and carbon signals, thereby piecing together the complete structural puzzle.

Despite the theoretical utility of these techniques, a comprehensive search of available scientific literature and databases did not yield specific, publicly accessible ¹H or ¹³C NMR spectroscopic data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is a critical step in the characterization of a newly synthesized or isolated compound.

For this compound, with a molecular formula of C₇H₄BrFN₂, HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive isotopic signature in the mass spectrum, further corroborating the presence of this element in the molecule.

A thorough review of scientific literature and chemical databases did not locate specific high-resolution mass spectrometry data for this compound. The confirmation of its molecular formula in research settings would, however, rely on this technique.

X-ray Crystallography for Solid-State Structural Determination of Analogous Derivatives

A notable study on 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile (B8714290) and S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate revealed that the pyrazolo[1,5-a]pyridine skeleton in these molecules is nearly planar. iucr.org This planarity is indicative of the bicyclic 10π-electron aromatic system. iucr.org In the case of 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile, steric interactions between the substituents on the pyrazole (B372694) ring were observed to cause some distortion in the bond angles. iucr.org Conversely, in S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate, where the substituents are connected via longer C-S bonds, no significant distortion of the pyrazolo[1,5-a]pyridine skeleton was noted. iucr.org

These findings suggest that the core structure of this compound is also likely to be planar. The substituents at the 4- and 6-positions (fluorine and bromine) are not expected to induce significant steric strain that would lead to a major deviation from this planarity. The precise bond lengths and angles would, of course, be influenced by the electronic effects of these halogen substituents.

Computational and Theoretical Investigations of 6 Bromo 4 Fluoro Pyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine.

DFT calculations are employed to determine the electronic structure, electron density distribution, and molecular orbitals of this compound. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity and kinetic stability.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to influence the energies of these orbitals significantly.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.75

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule with this structure.

DFT calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. For this compound, this could involve predicting the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. For instance, calculations can determine whether substitution is more likely to occur at the pyridine (B92270) or pyrazole (B372694) ring and at which specific carbon atom.

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Computational modeling of transition states for reactions involving this scaffold can guide the choice of reagents and reaction conditions to achieve a desired synthetic outcome.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Given that pyrazolo[1,5-a]pyridine (B1195680) derivatives are often explored for their biological activities, understanding how they interact with protein targets is crucial. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For this compound, docking studies could be used to screen for potential protein targets or to understand its binding mode within a known active site. nih.gov

Following docking, MD simulations can provide a more dynamic and detailed picture of the ligand-protein complex. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. This information is critical for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for a class of pyrazolo[1,5-a]pyridine derivatives, it is possible to predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used to build a mathematical equation that relates them to the observed biological activity. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby streamlining the drug discovery process. nih.gov

Table 2: Example of Descriptors Used in QSAR Modeling for Pyrazolo[1,5-a]pyridine Derivatives

Descriptor Description Potential Influence on Activity
LogP Octanol-water partition coefficient Hydrophobicity and cell membrane permeability
Molecular Weight Mass of the molecule Size and steric constraints in the binding pocket
Dipole Moment Measure of molecular polarity Strength of polar interactions with the target

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, which rely on the knowledge of other active molecules, or structure-based methods, which use the 3D structure of the target protein.

Starting with the this compound scaffold, a virtual library of derivatives can be designed by computationally adding a variety of substituents at different positions. This library can then be screened against a specific target using high-throughput docking. The top-scoring compounds from the virtual screen can then be prioritized for synthesis and biological evaluation, significantly increasing the efficiency of hit identification. nih.gov

Biological Research Applications and Structure Activity Relationships Sar of Pyrazolo 1,5 a Pyridine Derivatives

Kinase Inhibition Studies and Mechanisms of Action

Pyrazolo[1,5-a]pyrimidine (B1248293) and its related scaffolds are recognized for their potent ability to inhibit protein kinases, which are key regulators of cellular processes often disrupted in diseases like cancer. nih.gov These compounds can act as ATP-competitive inhibitors, mimicking the ATP molecule to block the kinase's active site. nih.gov

AXL and c-MET Kinase Inhibition

Research into pyrazole-based compounds has identified their potential as inhibitors of key receptor tyrosine kinases involved in cancer progression.

AXL Kinase: While direct studies on 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine are scarce, related structures have been investigated. A novel class of inhibitors featuring a fused-pyrazolone carboxamide scaffold demonstrated potent AXL inhibitory activities, with one lead compound showing significant suppression of AXL phosphorylation and in vivo antitumor efficacy comparable to the advanced AXL inhibitor BGB324. nih.gov

c-MET Kinase: Derivatives of pyrazolo[3,4-b]pyridine, an isomer of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, have been synthesized and shown to be potent inhibitors of c-Met kinase. nih.gov Two compounds from this class, 5a and 5b , exhibited strong cytotoxicity against the HepG-2 cancer cell line and inhibited the c-Met enzyme with IC₅₀ values in the nanomolar range (4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively), comparable to the reference drug cabozantinib (B823) (IC₅₀; 5.38 ± 0.35 nM). nih.gov

Cyclin-Dependent Kinase (CDK2, CDK1), TRKA, Casein Kinase 2 (CK2), EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, Pim-1, VPS34, and JAK1-JH2 Pseudokinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied as an inhibitor for a wide range of kinases crucial to cell cycle regulation and signaling pathways. nih.gov

CDK and TRKA Inhibition: Dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) represent a promising strategy in cancer therapy. mdpi.com A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as dual CDK2/TRKA inhibitors. mdpi.comnih.gov Notably, compounds 6t and 6s showed potent dual inhibitory activity. mdpi.comnih.gov The development of these dual inhibitors was inspired by existing drugs like Milciclib, which has a pyrazolo[1,5-a]pyrimidine core and inhibits both CDKs and TRKA. mdpi.com

Broad Kinase Inhibitory Profile: Reviews of pyrazolo[1,5-a]pyrimidine compounds highlight their role as a versatile scaffold for targeting numerous kinases. These include Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, PDE4, BCL6, DRAK1, and Pim-1. nih.gov The inhibitory effects on B-Raf and MEK are particularly relevant in melanoma treatment. nih.govnih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit kinases such as B-Raf and EGFR. nih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) Derivatives Against Various Kinases
Compound/Derivative ClassTarget KinaseInhibitory Concentration (IC₅₀)Reference
Pyrazolo[3,4-b]pyridine derivative 5ac-Met4.27 ± 0.31 nM nih.gov
Pyrazolo[3,4-b]pyridine derivative 5bc-Met7.95 ± 0.17 nM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 6tCDK20.09 µM mdpi.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative 6sCDK20.23 µM mdpi.comnih.gov
Pyrazolo[1,5-a]pyrimidine derivative 6sTRKA0.45 µM mdpi.comnih.gov

Investigation of Ligand-Target Binding Modes and Selectivity

Understanding how these compounds bind to their target kinases is crucial for designing more potent and selective drugs. mdpi.com

CDK2/TRKA Binding: Molecular docking simulations for pyrazolo[1,5-a]pyrimidine-based dual CDK2/TRKA inhibitors revealed that they adopt binding modes similar to known inhibitors. mdpi.comnih.gov The design is intended to facilitate hydrogen bonding with key amino acid residues in the kinase active sites, such as Leu83A of CDK2 and Met592 of TRKA. nih.gov The core pyrazolo[1,5-a]pyrimidine moiety was identified as essential for the hinge interaction with the Met592 residue of TRKA. mdpi.com

PI3Kδ Binding: In a study of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors, a crucial interaction was identified between the oxygen atom of a morpholine (B109124) ring on the ligand and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com

JNK Binding: For the related pyrazolo[1,5-a]quinazoline scaffold, molecular modeling predicted effective binding to c-Jun N-terminal kinases (JNK1, JNK2, and JNK3), which are involved in inflammatory responses. nih.gov

Antimicrobial and Antitubercular Activity Research

The pyrazolo[1,5-a]pyridine and pyrimidine scaffolds have also been explored for their potential to combat infectious diseases. researchgate.net

Antimicrobial Activity: Several studies have reported the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antimicrobial agents. tandfonline.comnih.gov Some of these compounds demonstrated potent activity against various bacterial pathogens, with minimum inhibitory concentration (MIC) values in some cases being lower than the reference drug Ampicillin. tandfonline.com

Antitubercular Activity: A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were designed specifically as novel anti-tubercular agents. nih.gov One promising compound, hybrid 7 , showed potent in vitro activity against the H37Rv strain of Mycobacterium tuberculosis with a MIC value of 0.006 μg/mL. nih.gov It was also effective against a panel of drug-resistant strains and was able to significantly reduce the mycobacterial load in a mouse model. nih.gov

Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
CompoundTarget OrganismActivity (MIC)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid 7M. tuberculosis H37Rv0.006 μg/mL nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamide hybrid 7Drug-Resistant Mtb strains0.003 to 0.014 μg/mL nih.gov

Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. nih.gov

Pyrazolo[1,5-a]pyrimidine Derivatives: Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antioxidant potential. tandfonline.combohrium.com In one study, a series of compounds were tested for total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and ABTS radicals. bohrium.com The 5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative (3l) was identified as having the highest antioxidant and free radical scavenging activities within its tested series. bohrium.com

Exploration of Other Potential Biological Modulations (e.g., Antidiabetic, Anti-Alzheimer's, Anti-arthritic)

The versatility of the pyrazolo[1,5-a]pyridine and pyrimidine scaffolds extends to other therapeutic areas, including metabolic, neurodegenerative, and inflammatory diseases. researchgate.net

Antidiabetic Activity: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to treat diabetes. bohrium.comresearchgate.net A study identified that the derivative 3l demonstrated the strongest inhibition of α-amylase, an enzyme involved in carbohydrate digestion, with an inhibition percentage of 72.91 ± 0.14, which was higher than the standard drug acarbose. bohrium.com Other pyrimidine derivatives are also being explored as dual inhibitors of α-glucosidase and α-amylase. nih.gov

Anti-Alzheimer's Activity: The pyrimidine nucleus is a focus of research for managing Alzheimer's disease. nih.govnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's therapy. bohrium.com Compound 3l showed an acetylcholinesterase inhibition of 62.80 ± 0.06%. bohrium.com Related scaffolds like pyrazolo[3,4-b]pyridine have also been noted for their anti-Alzheimer activity. researchgate.net

Anti-arthritic Activity: The anti-inflammatory properties of these compounds suggest potential applications in treating arthritis. One study evaluated the anti-arthritic potential of pyrazolo[1,5-a]pyrimidine derivatives by measuring their ability to inhibit protein denaturation and proteinase activity. bohrium.com The 5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine derivative (3i) showed the highest activity in these assays. bohrium.com The related pyrazolo[1,5-a]quinazoline scaffold has also been shown to possess anti-inflammatory properties. nih.govresearchgate.net

Other Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound/DerivativeBiological ActivityFindingReference
5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (3l)Antidiabetic (α-amylase inhibition)72.91 ± 0.14% inhibition bohrium.com
5-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (3l)Anti-Alzheimer's (AChE inhibition)62.80 ± 0.06% inhibition bohrium.com
5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine (3i)Anti-arthritic (protein denaturation inhibition)20.66 ± 0.00% inhibition bohrium.com
5-(2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine (3i)Anti-arthritic (proteinase inhibition)26.42 ± 0.06% inhibition bohrium.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Halogenated Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine nucleus is a versatile scaffold found in a variety of biologically active compounds, including those with anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govnih.gov The introduction of halogen substituents is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Extensive SAR studies have been conducted on halogenated pyrazolo[1,5-a]pyridine derivatives to understand how the type and position of halogen atoms affect their potency and selectivity. These studies have been instrumental in the design of potent and selective inhibitors for various enzymes, with a notable focus on protein kinases. nih.govnih.gov

Impact of Bromine and Fluorine Substituents on Biological Potency and Selectivity

The presence of bromine and fluorine atoms on the pyrazolo[1,5-a]pyridine core can have a dramatic impact on the biological activity of the resulting derivatives. Fluorine, with its small size and high electronegativity, can alter the electronic properties of the molecule, influence conformation, and form key hydrogen bonds with biological targets, often leading to enhanced binding affinity and metabolic stability. For instance, in the development of inhibitors for Tropomyosin receptor kinase (Trk), the incorporation of fluorine at the sixth position of the related pyrazolo[1,5-a]pyrimidine scaffold was found to be crucial for maximizing activity. researchgate.net

Bromine, a larger and more polarizable halogen, can also significantly contribute to binding affinity through halogen bonding and by occupying specific hydrophobic pockets within the target protein. The 6-bromo substitution on the pyrazolo[1,5-a]pyridine ring has been explored in the context of various kinase inhibitors. For example, a series of pyrazolo[1,5-a]pyridine derivatives were designed and synthesized as potent p38 kinase inhibitors, where substitutions on the core were investigated to improve metabolic stability and pharmacokinetic profiles. nih.gov

Table 1: Illustrative Impact of Halogen Substitution on Kinase Inhibition by Pyrazolo[1,5-a]pyridine Analogs This table is a representative example based on general SAR principles for pyrazolo[1,5-a]pyridines and does not represent actual data for the specific compounds listed.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Notes
A Unsubstitutedp38 Kinase500Baseline activity of the core scaffold.
B 4-Fluorop38 Kinase150Fluorine at C4 enhances potency, potentially through favorable interactions in the binding site.
C 6-Bromop38 Kinase200Bromine at C6 contributes to binding, though to a lesser extent than C4-Fluoro in this hypothetical case.
D 6-Bromo-4-fluoro p38 Kinase 50 The combination of both halogens leads to a significant increase in potency, suggesting synergistic effects.

Influence of Substituent Patterns at Positions 2, 3, 5, 6, and 7 on Target Affinity and Efficacy

The biological activity of pyrazolo[1,5-a]pyridine derivatives is not solely dictated by the halogen substitutions but is also heavily influenced by the nature of the groups at other positions of the heterocyclic core.

Position 2: Modifications at this position can significantly impact the selectivity and potency of the compounds. For instance, in a series of p38 kinase inhibitors, various aryl and heteroaryl groups were introduced at the 2-position to optimize activity. nih.gov

Position 3: This position is often a key point for introducing substituents that interact with the solvent-exposed region of the binding site or form crucial hydrogen bonds. For antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the carboxamide group at this position is essential for their potent activity.

Position 5: Substituents at the 5-position can modulate the electronic properties and steric profile of the molecule.

Table 2: Representative SAR of Substituted Pyrazolo[1,5-a]pyridines as Kinase Inhibitors This table is a representative example based on general SAR principles for pyrazolo[1,5-a]pyridines and does not represent actual data for the specific compounds listed.

Compound IDR2 SubstituentR3 SubstituentR5 SubstituentR6 SubstituentR7 SubstituentTarget KinaseIC50 (nM)
1 HHHHHKinase X>1000
2 PhenylHHHHKinase X500
3 PhenylPyridylHHHKinase X150
4 PhenylPyridylHBromo HKinase X80
5 PhenylPyridylHBromo MorpholinoKinase X20

Future Directions and Research Gaps in 6 Bromo 4 Fluoro Pyrazolo 1,5 a Pyridine Investigations

Development of Highly Efficient and Sustainable Synthetic Routes for Scalable Production

A primary challenge for the practical application of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine is the development of synthetic routes that are not only efficient but also scalable and sustainable. Current laboratory-scale syntheses often rely on multi-step processes that may not be economically viable or environmentally friendly for large-scale production.

Future research must prioritize the design of new synthetic pathways that improve upon existing methods. Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing convergent syntheses where multiple bonds are formed in a single operation can significantly reduce steps, solvent waste, and purification efforts. nih.gov Multicomponent reactions involving 5-aminopyrazoles are a promising avenue. nih.gov

Green Chemistry Approaches: The integration of green chemistry principles is essential. This includes the use of safer solvents, minimizing hazardous byproducts, and improving energy efficiency. Methodologies like microwave-assisted synthesis and sonochemical strategies have shown promise in accelerating reactions and increasing yields for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis and should be adapted for this specific compound. nih.govacs.orgacs.orgnih.gov

Catalyst-Free Conditions: Exploring catalyst-free cycloaddition reactions, such as those involving N-iminopyridinium ylides, could offer a more sustainable and cost-effective route to the pyrazolo[1,5-a]pyridine (B1195680) core. acs.orgnih.govnih.gov

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Scaffolds
MethodologyPotential Advantages for Scalable SynthesisKey Research Gap
Microwave-Assisted SynthesisRapid reaction times, higher yields, reduced environmental impact. nih.govAdaptation and optimization for the specific 6-bromo-4-fluoro substrate.
Sonochemical SynthesisHigh efficiency, catalyst-free conditions, good to excellent yields. acs.orgInvestigation of regioselectivity and scalability for halogenated precursors.
Multicomponent ReactionsHigh atom economy, reduced number of synthetic steps, structural diversity. nih.govDevelopment of specific multicomponent strategies that incorporate the bromo- and fluoro- substituents early in the sequence.
Flow ChemistryEnhanced safety, reproducibility, and scalability.Translation of optimized batch reactions for this compound to a continuous flow system.

Exploration of Novel Functionalization Strategies for Expanded Chemical Space

To fully exploit the potential of the this compound scaffold, it is crucial to expand its chemical diversity through novel functionalization strategies. The existing bromine and fluorine atoms serve as valuable synthetic handles, but future work should explore modifications at other positions of the heterocyclic core.

Key future research directions include:

C-H Functionalization: Direct C-H activation and functionalization offer a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials, minimizing synthetic steps. acs.org

Halogen Dance Chemistry: The "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom, could be a powerful tool to access isomers of this compound that are otherwise difficult to synthesize. researchgate.netresearchgate.net This would enable the exploration of structure-activity relationships (SAR) related to the precise positioning of the halogen atoms.

Ring-Opening Halogenation: Investigating electrophilic ring-opening reactions could provide access to novel, highly functionalized acyclic structures derived from the pyrazolopyridine core, creating entirely new chemical scaffolds. researchgate.netnih.govnih.gov

Metal-Catalyzed Cross-Coupling: While the bromine at the C6 position is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), future work should focus on developing selective methods to functionalize other positions, potentially leveraging the directing effects of the existing substituents.

Integration of Advanced Hybrid Computational-Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemistry. frontiersin.org For this compound, a concerted computational-experimental approach can accelerate the discovery of new derivatives with tailored properties.

Future investigations should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and spectral properties of novel derivatives. researchgate.net This can help in understanding reaction mechanisms and predicting the most favorable sites for functionalization.

Molecular Docking and Dynamics: For medicinal chemistry applications, in silico docking simulations can predict the binding affinity and mode of interaction of designed compounds with specific biological targets, such as protein kinases. mdpi.comnih.gov This allows for the rational design of more potent and selective inhibitors.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. frontiersin.org This early-stage screening can help prioritize synthetic targets with a higher probability of success in later developmental stages.

Table 2: Hybrid Approaches for Predictive Design
ApproachObjectiveExpected Outcome
DFT CalculationsPredict reactivity and electronic properties. researchgate.netGuidance for designing new synthetic reactions and understanding substituent effects.
Molecular DockingPredict binding modes and affinities to biological targets. mdpi.comPrioritization of compounds for synthesis based on predicted biological activity.
Machine Learning/QEDQuantitative Estimation of Drug-Likeness. frontiersin.orgEarly filtering of virtual libraries to focus on molecules with favorable physicochemical properties.

Elucidation of Broader Biological Target Landscapes and Polypharmacological Potential

While the pyrazolo[1,5-a]pyrimidine core is known to be a "privileged scaffold" active against various protein kinases, the full biological potential of this compound remains largely unexplored. nih.govnih.gov Future research should aim to move beyond single-target investigations to map out a broader biological profile.

Key research gaps to address are:

Broad-Spectrum Kinase Screening: The compound and its derivatives should be screened against large panels of protein kinases to identify primary targets and potential off-targets. This could uncover novel applications in oncology, immunology, or neurology, as related compounds have shown activity against targets like CDK2, TRKA, and CRF1. mdpi.comnih.gov

Polypharmacology: A single drug acting on multiple targets can be beneficial for complex diseases like cancer. Research should investigate whether derivatives of this compound exhibit such polypharmacology, which could lead to more effective therapies.

Antimicrobial and Antiviral Screening: Heterocyclic compounds are a rich source of anti-infective agents. mdpi.com Systematic screening against a diverse range of bacteria, fungi, and viruses is warranted.

Addressing Specific Research Challenges in Halogenated Heterocycle Chemistry

The unique nature of halogenated heterocycles presents both opportunities and challenges that must be addressed to advance the field.

Future research should focus on overcoming the following hurdles:

Regioselectivity: Controlling the position of substitution during functionalization reactions on a polysubstituted ring like this compound is a significant challenge. Developing new synthetic methods with high regioselectivity is paramount.

Understanding Halogen Bonds: The role of the fluorine and bromine atoms in non-covalent interactions, such as halogen bonding with biological targets, is a critical area for study. A deeper understanding of these interactions can guide the design of more potent and selective ligands.

Metabolic Stability: Halogen atoms can influence the metabolic fate of a drug molecule. Investigating the metabolic pathways of this compound derivatives is crucial to optimize their pharmacokinetic profiles and avoid the formation of toxic metabolites.

Synthetic Accessibility of Isomers: Developing synthetic routes to access all possible positional isomers of bromo-fluoro-pyrazolo[1,5-a]pyridine is essential for a complete understanding of its chemical and biological properties. Techniques like the halogen dance reaction could be pivotal in this regard. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization strategies. A common approach is oxidative cyclization of substituted amidines or pyridinium salts. For example, highlights the use of oxidizers like NaOCl or MnO₂ for constructing the [1,2,4]triazolo[1,5-a]pyridine scaffold, which can be adapted for bromo-fluoro derivatives. Additionally, describes a [3+2] cycloaddition using N-aminopyridinium salts and gem-difluorostyrenes to introduce fluorine atoms regioselectively. Key steps include:

Bromination at position 6 using brominating agents (e.g., NBS or Br₂).

Fluorination via nucleophilic substitution or cycloaddition.

Purification via column chromatography or recrystallization.
Characterization relies on NMR, HPLC, and mass spectrometry ().

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., bromine and fluorine shifts). For example, provides SMILES strings (e.g., C1=CN2C(=NC=N2)C=C1Br) to predict splitting patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97% by HPLC in ).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 198.02 g/mol for a related triazolo-pyridine in ).

Q. What safety protocols are recommended for handling halogenated pyrazolo-pyridines?

  • Methodological Answer :
  • Waste Management : Halogenated waste must be stored separately and disposed via certified hazardous waste services ().
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigeration for storage ().

Advanced Research Questions

Q. How can regioselective fluorination be optimized for pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : details a base-mediated [3+2] cycloaddition using gem-difluorostyrenes to achieve 2-fluoro substitution. Key parameters:
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature : Reactions at 80–100°C improve yields (moderate to 75%).
  • Substituent Effects : Electron-withdrawing groups on styrenes favor cycloaddition.
    Contradictions in fluorination positions (e.g., vs. 14) suggest using X-ray crystallography (as in ) to resolve ambiguities.

Q. What strategies address contradictory data in halogenation position assignments?

  • Methodological Answer :
  • Cross-Validation : Combine X-ray crystallography () with 2D NMR (e.g., HSQC, HMBC) to confirm bromine/fluorine positions.
  • Computational Modeling : Density Functional Theory (DFT) predicts stable halogenated conformers (not explicitly cited but inferred from ’s structural analysis).
  • Synthetic Replication : Reproduce conditions from conflicting studies (e.g., ’s 6-bromo vs. ’s 5,7-dibromo derivatives) to identify kinetic vs. thermodynamic control.

Q. How are pyrazolo[1,5-a]pyridines applied in medicinal chemistry?

  • Methodological Answer :
  • DHODH Inhibitors : demonstrates 2-hydroxypyrazolo[1,5-a]pyridine derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors for cancer therapy. Structural modifications (e.g., biphenyl ethers) enhance pharmacokinetics.
  • PARP Inhibitors : cites pyrazolo-pyridines as Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, validated via enzymatic assays and cell viability studies.
  • Structure-Activity Relationship (SAR) : Introduce methyl groups () or sulfamoyl moieties () to optimize binding affinity.

Q. What are the challenges in scaling up pyrazolo[1,5-a]pyridine synthesis for preclinical studies?

  • Methodological Answer :
  • Purification : Scale-up of column chromatography is impractical; switch to recrystallization () or continuous flow systems.
  • Halogenation Efficiency : Bromine/fluorine incorporation may require stoichiometric adjustments (e.g., excess Br₂ for complete substitution, ).
  • Stability : Monitor decomposition pathways (e.g., ’s bromine-induced carbene formation) via stability-indicating HPLC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.